molecular formula C15H12ClF3N2O3S B2935020 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2061269-29-0

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2935020
CAS No.: 2061269-29-0
M. Wt: 392.78
InChI Key: DNXGIXJMAMDUIT-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine . It’s a solid substance with a molecular weight of 345.71 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11ClF3N3O2/c1-21(20-13(22)23-10-5-3-2-4-6-10)12-11(15)7-9(8-19-12)14(16,17)18/h2-8H,1H3,(H,20,22) . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 345.71 .

Scientific Research Applications

Unusual Electronic Effects in Optically and Magnetically Active Self-assembled Noncovalent Heterodimetallic d-f Podates

A study by Edder et al. (2000) discussed the synthesis of segmental ligand L3, which incorporates an electron-withdrawing sulfonamide group. This group affects the ligand's affinity for various ions due to its impact on sigma-bonding and retro-pi-bonding. The study explored the electronic structure and ligand field strength, demonstrating the dual effect of sulfonamide attachment on the optical and magnetic properties of the complexes (Edder et al., 2000).

Synthesis of Prolines with Fluorinated One-carbon Units

Nadano et al. (2006) explored the synthesis of prolines bearing fluorinated one-carbon units at the 4-position through nucleophilic 5-endo-trig cyclizations. This method led to the creation of pyrrolidines with various fluorinated groups, showcasing the potential for developing new organic molecules with specific properties (Nadano et al., 2006).

Antimicrobial Activity of New Heterocycles Based on Pyrazole

El‐Emary et al. (2002) synthesized new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, demonstrating the potential for antimicrobial applications. The study highlighted the synthesis pathway and the resultant compounds' effectiveness against various microorganisms (El‐Emary et al., 2002).

Novel Acaricide "Amidoflumet"

Kimura and Hourai (2005) characterized a novel compound named amido­flumet, demonstrating its potential as an acaricide. The study provided insights into the molecular structure and the orientation of its components, revealing an intramolecular N—H⋯O hydrogen bond (Kimura & Hourai, 2005).

Sulfonamides as Terminators of Cationic Cyclisations

Haskins and Knight (2002) discussed the use of trifluoromethanesulfonic acid as a catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines and polycyclic systems. This study provides valuable insights into the use of sulfonamides in synthetic chemistry (Haskins & Knight, 2002).

Safety and Hazards

The compound is classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O3S/c16-12-6-10(15(17,18)19)7-20-13(12)8-21-25(22,23)11-1-2-14-9(5-11)3-4-24-14/h1-2,5-7,21H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXGIXJMAMDUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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